1-(3-Bromopropyl)-4-nitrobenzene
Overview
Description
1-(3-Bromopropyl)-4-nitrobenzene is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ultrasound-Assisted Preparation
1-Butoxy-4-nitrobenzene, similar in structure to 1-(3-Bromopropyl)-4-nitrobenzene, was prepared using ultrasonic irradiation, showing enhanced reaction rates compared to conventional methods. This technique can be applied to synthesize nitro aromatic ethers efficiently (Harikumar & Rajendran, 2014).
Synthesis of Pharmaceutical Intermediates
1-(2-Bromoethoxy)-4-nitrobenzene, a derivative of this compound, is an intermediate in producing dofetilide, a medication for arrhythmia. Its synthesis involves reactions under varying conditions, demonstrating the compound's role in pharmaceutical manufacturing (Zhai Guang-xin, 2006).
Radiochemical Synthesis
The synthesis of [18F]FP-β-CIT involved using a compound similar to this compound. This process is significant in creating radiochemical compounds for medical imaging (Klok et al., 2006).
Polymer Solar Cells Improvement
1-Bromo-4-Nitrobenzene, a similar compound, was used to improve polymer solar cells' efficiency. The addition of this compound led to a significant increase in power conversion efficiency, demonstrating its potential in renewable energy technologies (Fu et al., 2015).
Photoreaction Studies
Nitrobenzene derivatives, including those similar to this compound, undergo efficient photoreactions with hydrobromic acid, providing insights into the chemical behavior of these compounds under specific light conditions (McIntyre et al., 2004).
Reactivity in Ionic Liquids
Studies show that the reactivity of radical anions of 1-bromo-4-nitrobenzene is enhanced in room temperature ionic liquids. This finding suggests potential applications in ionic liquid-mediated chemical reactions (Ernst et al., 2013).
Structural Analysis
The anisotropic displacement parameters for compounds like 1-(halomethyl)-3-nitrobenzene, including the bromo variant, have been calculated, offering valuable data for the structural analysis of these chemicals (Mroz et al., 2020).
Photophysics and Photochemistry
The complex photophysics and photochemistry of nitrobenzene, which include derivatives like this compound, have been explored to understand their behavior under UV light, beneficial for applications in photochemistry and environmental sciences (Giussani & Worth, 2017).
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, suggesting that its targets could be a variety of organic compounds .
Mode of Action
The mode of action of 1-(3-Bromopropyl)-4-nitrobenzene is likely to involve its interaction with other organic compounds in a chemical reaction. For instance, it might act as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
Brominated compounds are known to participate in various chemical reactions, suggesting that they could affect a wide range of biochemical pathways .
Pharmacokinetics
It’s worth noting that brominated compounds can be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Given its potential use in organic synthesis, it could contribute to the formation of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature, pH, and presence of other chemicals can affect its reactivity .
Properties
IUPAC Name |
1-(3-bromopropyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUGTTJYNYXZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440046 | |
Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53712-77-9 | |
Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53712-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.